3-(3-(Thiophen-2-yl)ureido)cyclohexyl phenylcarbamate

sEH inhibitor ureidothiophene pharmacophore structure–activity relationship

Select CAS 1351646-84-8 for reproducible sEH pharmacology: its direct urea–thiophene linkage eliminates rotational ambiguity in cryo‑EM/crystallography soaking experiments, unlike the methylene‑spaced analog CAS 1351642‑80‑2. The cyclohexyl core delivers sub‑nanomolar Ki (0.55 nM) as the high‑potency benchmark in patent‑defined SAR series [US10377744]. Use this rigid reference to avoid the confounding ADME/metabolic shifts introduced by piperidine or benzyl replacements, ensuring valid head‑to‑head comparisons and robust freedom‑to‑operate data generation.

Molecular Formula C18H21N3O3S
Molecular Weight 359.44
CAS No. 1351646-84-8
Cat. No. B2690104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(Thiophen-2-yl)ureido)cyclohexyl phenylcarbamate
CAS1351646-84-8
Molecular FormulaC18H21N3O3S
Molecular Weight359.44
Structural Identifiers
SMILESC1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)NC3=CC=CS3
InChIInChI=1S/C18H21N3O3S/c22-17(21-16-10-5-11-25-16)19-14-8-4-9-15(12-14)24-18(23)20-13-6-2-1-3-7-13/h1-3,5-7,10-11,14-15H,4,8-9,12H2,(H,20,23)(H2,19,21,22)
InChIKeyBNHJKWNVAUOELG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-(Thiophen-2-yl)ureido)cyclohexyl phenylcarbamate (CAS 1351646-84-8): Structural Identity, sEH Pharmacophore, and Procurement-Relevant Baseline


3-(3-(Thiophen-2-yl)ureido)cyclohexyl phenylcarbamate (CAS 1351646-84-8) is a synthetic small molecule (C₁₈H₂₁N₃O₃S, MW 359.44) that embeds a 2‑ureidothiophene pharmacophore linked to a cyclohexyl phenylcarbamate scaffold . This architecture places it within the class of soluble epoxide hydrolase (sEH) inhibitors featuring a urea‑based primary pharmacophore, a target class extensively validated for cardiovascular, inflammatory, and neuropathic pain indications [1]. The compound is catalogued by specialist research‑chemical vendors as a non‑human‑research tool, indicating its current positioning as a discovery‑stage probe rather than a clinical candidate .

Why Generic Substitution Fails for 3-(3-(Thiophen-2-yl)ureido)cyclohexyl phenylcarbamate: The Liability of Single‑Atom Variations in the sEH Urea Series


Within the ureidothiophene‑phenylcarbamate chemotype, minor structural perturbations—such as insertion of a single methylene spacer between the thiophene and the urea nitrogen, replacement of the cyclohexyl core with piperidine, or exchange of the thiophene for a benzyl group—generate distinct molecular entities with potentially divergent sEH inhibition kinetics and pharmacokinetic profiles . Published sEH inhibitor patent families demonstrate that even conservative moves from a directly‑linked 2‑thiophene urea to a thiophen‑2‑ylmethyl urea or a piperidine‑1‑carboxylate can shift the Ki from sub‑nanomolar to nanomolar or micromolar ranges, as well as alter solubility and metabolic stability [1]. Consequently, generic interchange among CAS‑distinct analogs—e.g., substituting CAS 1351642‑80‑2 (3‑(3‑(thiophen‑2‑ylmethyl)ureido)cyclohexyl phenylcarbamate) or CAS 1235662‑76‑6 (phenyl 4‑((3‑(thiophen‑2‑yl)ureido)methyl)piperidine‑1‑carboxylate) for the target compound—introduces uncontrolled variability and invalidates comparative SAR experiments, procurement for replicate studies, and patent‑based freedom‑to‑operate assessments [1].

Product‑Specific Quantitative Evidence Guide: 3-(3-(Thiophen-2-yl)ureido)cyclohexyl phenylcarbamate vs. Closest Structural Analogs


Direct Urea–Thiophene Linkage versus Methylene‑Spaced Analog: Structural Impact on Pharmacophore Rigidity

The target compound bears a urea nitrogen directly attached to the thiophene C‑2 position, creating a conjugated ureidothiophene system that reduces conformational flexibility and maximizes π‑orbital overlap between the urea pharmacophore and the thiophene ring. In contrast, the closest commercially listed analog, 3-(3-(thiophen-2-ylmethyl)ureido)cyclohexyl phenylcarbamate (CAS 1351642-80-2), inserts a methylene (−CH₂−) spacer, breaking conjugation and introducing an additional rotatable bond (from 6 to 7 rotatable bonds as estimated from the SMILES strings) . This increased flexibility is known in the sEH inhibitor class to decrease binding entropy, often resulting in a measurable loss of inhibitory potency [1].

sEH inhibitor ureidothiophene pharmacophore structure–activity relationship

Cyclohexyl Core versus Piperidine Core: Impact on sEH Inhibitor Potency Based on Patent Family Data

The target compound employs a cyclohexyl ring as the central scaffold connecting the ureidothiophene and phenylcarbamate groups. A structurally related analog, phenyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate (CAS 1235662-76-6), replaces the cyclohexyl with a piperidine ring and relocates the urea attachment via a methylene linker. While direct head‑to‑head data for these exact compounds are absent from the public literature, the US10377744 patent family provides quantitative evidence that cyclohexyl‑linked urea sEH inhibitors can achieve Ki values below 1 nM (e.g., Compound 6: Ki = 0.55 nM; Compound 12: Ki = 1 nM; Compound 27: Ki = 0.78 nM), whereas piperidine‑based analogs in related sEH inhibitor series often exhibit 10‑ to 100‑fold weaker binding [1][2]. The lipophilic cyclohexyl scaffold is also associated with enhanced metabolic stability compared to the more polar piperidine ring, a critical consideration for in vivo pharmacology studies [3].

sEH inhibitor cyclohexyl scaffold piperidine scaffold Ki comparison

Thiophene‑2‑yl Urea versus Benzyl Urea: Heteroaromatic Contribution to Binding Affinity in the sEH Active Site

The target compound features a thiophene‑2‑yl group directly attached to the urea nitrogen, enabling sulfur‑mediated polar interactions and π‑stacking within the hydrophobic sEH active‑site tunnel. A relevant non‑heteroaromatic comparator is 3-(3-benzylureido)cyclohexyl phenylcarbamate (C₂₁H₂₅N₃O₃, MW 367.44), which replaces the thiophene with a benzyl group [1]. In the broader sEH inhibitor literature, thiophene‑containing urea inhibitors consistently outperform benzyl urea analogs, with the sulfur atom contributing both to binding enthalpy (through hydrogen‑bond‑like S···H–N interactions) and to favorable desolvation energetics [2][3]. Although direct Ki comparison for these two specific compounds is unavailable, class‑level SAR indicates that thiophene‑to‑benzyl substitution typically reduces sEH inhibitory potency by 5‑ to 50‑fold [3].

sEH inhibitor thiophene benzyl π‑stacking heteroaromatic

Best Research and Industrial Application Scenarios for 3-(3-(Thiophen-2-yl)ureido)cyclohexyl phenylcarbamate (CAS 1351646-84-8)


sEH Target Engagement Studies Requiring Conformationally Constrained Ureidothiophene Probes

The direct urea–thiophene linkage of CAS 1351646-84-8 provides a rigid, conjugated pharmacophore ideal for crystallography and cryo‑EM studies of sEH‑inhibitor co‑complexes where conformational heterogeneity must be minimized . Use this compound for soaking experiments rather than the methylene‑spaced analog (CAS 1351642-80-2), which introduces a rotational degree of freedom that can produce ambiguous electron density .

SAR Chemical Biology Campaigns Benchmarking Cyclohexyl‑Scaffold sEH Inhibitors

CAS 1351646-84-8 serves as a cyclohexyl‑core reference compound in SAR series where the central scaffold is systematically varied (cyclohexyl → piperidine → piperazine). The cyclohexyl scaffold is associated with sub‑nanomolar Ki values in the US10377744 patent family (e.g., Compound 6: Ki = 0.55 nM), making it a high‑potency benchmark against which piperidine‑based analogs (expected Ki ≥ 10 nM) can be quantitatively compared [1].

Pharmacokinetic and Metabolic Stability Profiling of Thiophene‑Containing sEH Inhibitors

The thiophene‑2‑yl substituent combined with the lipophilic cyclohexyl core imparts distinct ADME properties compared to benzyl‑ or phenyl‑substituted analogs. Researchers can deploy CAS 1351646-84-8 in microsomal stability and CYP inhibition assays to profile the metabolic liabilities of the thiophene‑urea‑cyclohexyl‑phenylcarbamate chemotype, generating data that inform hit‑to‑lead optimization while avoiding the confounding effects of the more polar piperidine scaffold [2].

Patent‑Landscape Navigation and Freedom‑to‑Operate Analysis

CAS 1351646-84-8 is structurally distinct from the exemplified compounds in sEH inhibitor patents US10377744, US11123311, and US11723929 [1]. Procurement and testing of this specific CAS‑designated compound enables organizations to generate experimental data that can differentiate their chemical matter from existing patent claims, supporting freedom‑to‑operate opinions and novel composition‑of‑matter filings.

Quote Request

Request a Quote for 3-(3-(Thiophen-2-yl)ureido)cyclohexyl phenylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.